(E)-Methyl 4-phenylbut-2-enoate
Description
(E)-Methyl 4-phenylbut-2-enoate is an α,β-unsaturated ester characterized by a conjugated double bond (E-configuration) between C2 and C3, a phenyl group at C4, and a methyl ester moiety at C1 (Figure 1). This compound is of interest in organic synthesis due to its reactivity in Michael additions, cycloadditions, and catalytic transformations . Its stereospecific synthesis, often involving iridium-catalyzed allylic amination or tert-butoxycarbonyl (Boc) protection strategies, highlights its utility in constructing chiral intermediates for pharmaceuticals and agrochemicals .
Structure
3D Structure
Properties
IUPAC Name |
methyl (E)-4-phenylbut-2-enoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O2/c1-13-11(12)9-5-8-10-6-3-2-4-7-10/h2-7,9H,8H2,1H3/b9-5+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQGQILSLSHKEMT-WEVVVXLNSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C=CCC1=CC=CC=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)/C=C/CC1=CC=CC=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Ethyl 4-Phenylbut-2-enoate
Ethyl 4-phenylbut-2-enoate (CAS 1205-84-1) shares the same backbone as the methyl ester but substitutes the methyl group with an ethyl ester. Key differences include:
- Molecular Weight : 190.24 g/mol (ethyl) vs. 188.22 g/mol (methyl) .
- Physical Properties : The ethyl analog likely exhibits lower melting points due to reduced crystal lattice stability from the longer alkyl chain.
- Reactivity : Ethyl esters generally show slower hydrolysis rates compared to methyl esters due to steric hindrance, impacting their utility in ester-exchange reactions .
Methyl 2-Oxo-4-Phenylbut-3-enoate
Methyl 2-oxo-4-phenylbut-3-enoate (CAS 6395-86-4) introduces a ketone group at C2, altering reactivity:
Ethyl 4-Oxo-4-Phenylbut-2-enoate
This analog (CAS 17450-56-5) features a ketone at C4 instead of a phenyl group:
- Conjugation Effects : The 4-oxo group disrupts conjugation between the double bond and the aromatic ring, reducing stability and altering UV absorption profiles .
- Synthetic Applications : The ketone enables aldol condensations, unlike the phenyl-substituted compound .
Stereochemical and Substituent Effects
E/Z Isomerism
(E)-Methyl 4-phenylbut-2-enoate exhibits a trans-configuration, whereas its Z-isomer (e.g., ethyl cis-4-phenyl-2-butenoate) shows distinct physical properties:
Functional Group Modifications
- tert-Butoxycarbonyl (Boc) Derivatives: Boc-protected analogs (e.g., (E)-methyl 4-(tert-butoxycarbonyloxy)-4-phenylbut-2-enoate) are pivotal in peptide synthesis. The Boc group enhances solubility in nonpolar solvents and stabilizes intermediates during amination reactions .
- Branched Esters: Compounds like 2-methyl-4-phenyl-2-butyl 2-methylpropanoate (CAS 10031-71-7) exhibit reduced reactivity due to steric hindrance from branching, contrasting with the linear structure of the target compound .
Catalytic Amination
This compound undergoes iridium-catalyzed allylic amination to yield γ-amino esters, critical for bioactive molecules. Ethyl analogs show similar reactivity but require adjusted catalyst loading due to steric effects .
Cycloadditions
The conjugated diene system participates in Diels-Alder reactions. Methyl 2-oxo-4-phenylbut-3-enoate, however, favors [2+2] cycloadditions due to the electron-deficient α,β-unsaturated ketone .
Data Tables
Table 1. Structural and Physical Properties of Selected Compounds
| Compound Name | Molecular Formula | Molar Mass (g/mol) | Key Substituents | CAS Number |
|---|---|---|---|---|
| This compound | C${12}$H${12}$O$_2$ | 188.22 | Methyl ester, E-double bond | 15121-89-8 |
| Ethyl 4-phenyl-2-butenoate | C${12}$H${14}$O$_2$ | 190.24 | Ethyl ester | 1205-84-1 |
| Methyl 2-oxo-4-phenylbut-3-enoate | C${11}$H${10}$O$_3$ | 190.19 | Oxo at C2, E-double bond | 6395-86-4 |
| Ethyl 4-oxo-4-phenylbut-2-enoate | C${12}$H${12}$O$_3$ | 204.22 | Oxo at C4, E-double bond | 17450-56-5 |
Table 2. Reactivity Comparison
| Reaction Type | This compound | Ethyl 4-Phenylbut-2-enoate | Methyl 2-Oxo-4-Phenylbut-3-enoate |
|---|---|---|---|
| Hydrolysis Rate | Fast (methyl ester) | Moderate (ethyl ester) | Slow (stabilized by oxo group) |
| Diels-Alder Reactivity | High (conjugated diene) | High | Low (prefers [2+2] cycloaddition) |
Q & A
Q. What are the standard synthetic routes for preparing (E)-Methyl 4-phenylbut-2-enoate, and how are stereoselectivity and yield optimized?
The compound is typically synthesized via a Horner-Wadsworth-Emmons reaction or modified aldol condensation. For example, reacting 2-phenylacetaldehyde with a methyl phosphonate reagent under basic conditions yields the (E)-isomer selectively. Reaction conditions (e.g., solvent polarity, temperature, and base strength) critically influence stereoselectivity. NMR monitoring (e.g., , ) is used to confirm configuration and purity. A reported procedure achieved 85% yield using column chromatography with gradient elution (EtOAc/Hexane) .
Q. How can researchers validate the structural integrity and purity of this compound?
Key methods include:
- NMR spectroscopy : NMR (250 MHz, CDCl) shows characteristic peaks: δ 7.32 (d, J=14.8 Hz, aromatic protons), 5.84 (d, J=15 Hz, α,β-unsaturated ester proton), and 3.73 (s, methyl ester group) .
- Mass spectrometry : High-resolution MS confirms the molecular ion ([M+H] at m/z 191.1).
- X-ray crystallography : If single crystals are obtained, SHELX or ORTEP software can determine bond lengths and angles for structural validation .
Advanced Research Questions
Q. What mechanistic insights explain the regioselectivity of this compound in Diels-Alder reactions?
The electron-deficient α,β-unsaturated ester acts as a dienophile, favoring [4+2] cycloaddition with electron-rich dienes. Computational studies (DFT) reveal that the (E)-configuration lowers the LUMO energy, enhancing reactivity. Solvent effects (e.g., polar aprotic solvents like DMF) stabilize transition states, improving reaction rates. Kinetic vs. thermodynamic control should be analyzed via variable-temperature NMR .
Q. How do structural modifications of this compound influence its bioactivity in enzyme inhibition studies?
Substituents on the phenyl ring or ester group alter electronic and steric properties, impacting binding affinity. For example:
- Trifluoromethyl groups : Increase lipophilicity and metabolic stability (see analogous compounds in ).
- Amino derivatives : Enable hydrogen bonding with active sites (e.g., in insulin-regulated aminopeptidase inhibition studies) . In vitro assays (IC measurements) combined with molecular docking (AutoDock Vina) can correlate structure-activity relationships.
Q. What analytical strategies resolve contradictions in reported reaction outcomes for derivatives of this compound?
Discrepancies in yields or regioselectivity often arise from:
- Catalyst variability : Transition-metal catalysts (e.g., Pd vs. Cu) may favor different pathways.
- Impurity profiles : Byproducts from competing reactions (e.g., Michael addition vs. ester hydrolysis) require LC-MS or GC-MS analysis . Systematic optimization via Design of Experiments (DoE) frameworks is recommended to isolate critical variables .
Methodological Guidance
Q. How can researchers design robust experimental protocols for studying the photochemical reactivity of this compound?
- Light source calibration : Use monochromatic UV lamps (λ=254–365 nm) with actinometry (e.g., ferrioxalate) to quantify photon flux.
- Quantum yield determination : Monitor reaction progress via UV-Vis spectroscopy and compare with reference compounds .
- Trapping experiments : Add radical scavengers (e.g., TEMPO) to identify intermediate species .
Q. What computational tools are effective for modeling the supramolecular interactions of this compound in crystal engineering?
- Hirshfeld surface analysis : Visualizes intermolecular contacts (e.g., C-H···O interactions) using CrystalExplorer.
- Graph-set analysis : Classifies hydrogen-bonding patterns (e.g., R_2$$^2(8) motifs) to predict packing behavior .
- Molecular dynamics simulations : GROMACS or AMBER can model solvent effects on crystallization .
Data Presentation Standards
Q. How should researchers report crystallographic data for this compound to ensure reproducibility?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
